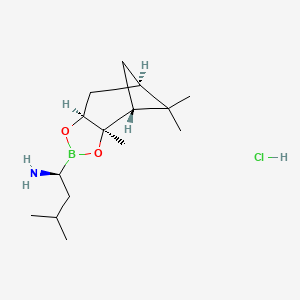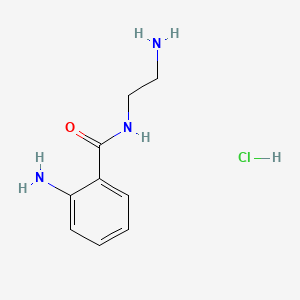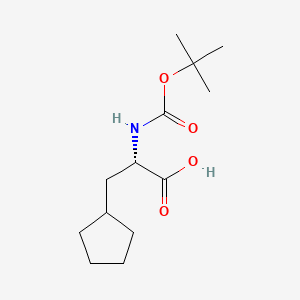
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a chiral amino acid derivative commonly used in organic synthesis and peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect the amino group during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
-
Formation of the Cyclopentyl Group: : The cyclopentyl group is introduced via a Grignard reaction or other suitable alkylation methods. This step involves the reaction of a cyclopentyl halide with a suitable nucleophile.
-
Coupling Reaction: : The protected amino acid is then coupled with the cyclopentyl group using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and improved yields .
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyl group, to form various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
-
Substitution: : The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc protecting group.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and deprotected amino acids, which can be further utilized in various synthetic applications.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules and peptides. The Boc protecting group is particularly useful in multi-step synthesis due to its stability and ease of removal.
-
Biology: : The compound is employed in the synthesis of peptide-based drugs and biomolecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
-
Medicine: : It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based therapeutics. The compound’s stability and reactivity make it suitable for drug development.
-
Industry: : In industrial applications, it is used in the large-scale synthesis of peptides and other organic compounds. The use of flow microreactor systems enhances the efficiency and scalability of its production .
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amino group can participate in further reactions, such as peptide bond formation.
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of a cyclopentyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Features a methylbutyl group instead of a cyclopentyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid: Contains a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic applications.
特性
IUPAC Name |
(2S)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654055 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143415-31-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
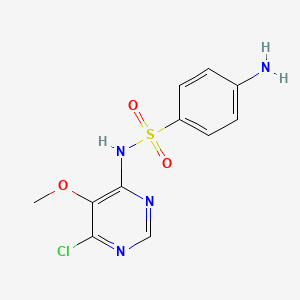
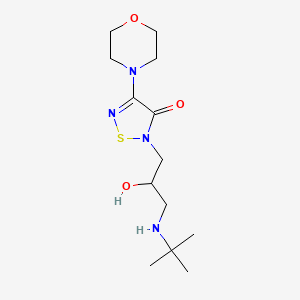

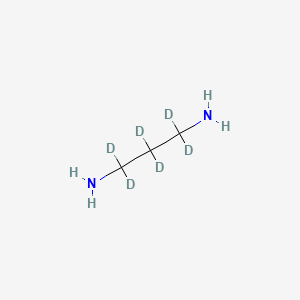
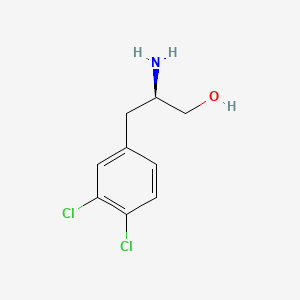
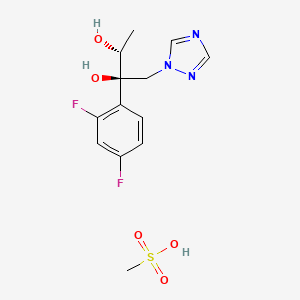

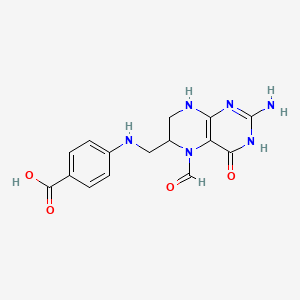
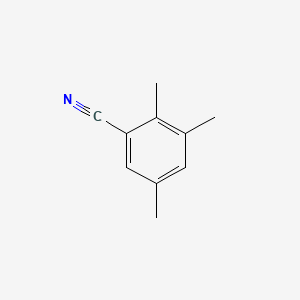

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)
